molecular formula C10H13FN2O B3268936 2-fluoro-5-(4-morpholinyl)-Benzenamine CAS No. 500206-01-9

2-fluoro-5-(4-morpholinyl)-Benzenamine

Cat. No.: B3268936
CAS No.: 500206-01-9
M. Wt: 196.22 g/mol
InChI Key: WOLGXOGCIKJMSM-UHFFFAOYSA-N
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Description

2-fluoro-5-(4-morpholinyl)-Benzenamine is an organic compound that features a fluorine atom and a morpholine ring attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(4-morpholinyl)-Benzenamine typically involves the introduction of a fluorine atom and a morpholine ring onto a benzene ring. One common method involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring, followed by the attachment of the morpholine ring through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The specific methods and conditions can vary depending on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-(4-morpholinyl)-Benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The fluorine atom or the morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2-fluoro-5-(4-morpholinyl)-Benzenamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(4-morpholinyl)-Benzenamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and morpholine ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-5-(4-morpholinyl)-Benzenamine is unique due to its specific combination of a fluorine atom and a morpholine ring on a benzene ring. This combination can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-5-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLGXOGCIKJMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl (2-fluoro-5-morpholinophenyl)carbamate (0.93 g, 3.14 mmol) and a solution of HCl (31 mL, 31 mmol, 1 M in MeOH) was stirred at rt overnight, then concentrated in vacuo. The residue was dissolved in water (150 mL). The soltution was basified with saturated Na2CO3 aqueous solution and extracted with CH2Cl2 (100 mL×3). The combined organic phases were washed with brine (150 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a light brown solid (0.35 g, 57%).
Name
tert-butyl (2-fluoro-5-morpholinophenyl)carbamate
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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